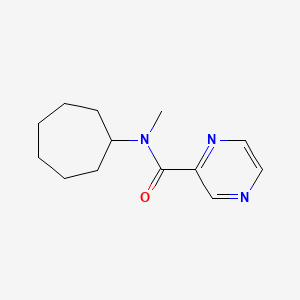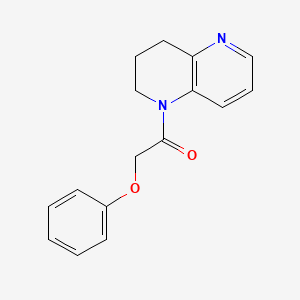
1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-phenoxyethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-phenoxyethanone, also known as DPhE, is a synthetic compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
Mécanisme D'action
The mechanism of action of 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-phenoxyethanone involves its interaction with the sigma-1 receptor. 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-phenoxyethanone binds to the receptor with high affinity, which results in the modulation of various downstream signaling pathways. This can result in changes in the release of neurotransmitters, modulation of ion channels, and regulation of calcium signaling.
Biochemical and Physiological Effects:
1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-phenoxyethanone has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate. It has also been found to modulate ion channels such as the NMDA receptor and the voltage-gated calcium channel. Additionally, 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-phenoxyethanone has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-phenoxyethanone in lab experiments is its high affinity for the sigma-1 receptor, which allows for the modulation of various downstream signaling pathways. Additionally, 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-phenoxyethanone has been found to have a good safety profile and has been well-tolerated in animal studies. However, one limitation of using 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-phenoxyethanone is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several potential future directions for research involving 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-phenoxyethanone. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-phenoxyethanone has been studied for its potential use in the treatment of pain and addiction. Further research is needed to fully understand the mechanisms underlying these effects and to determine the potential clinical applications of 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-phenoxyethanone.
Méthodes De Synthèse
The synthesis of 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-phenoxyethanone involves the reaction of 2-phenoxyethanone with 3,4-dihydro-2H-1,5-naphthyridine in the presence of a base catalyst. This reaction results in the formation of 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-phenoxyethanone as a white solid with a melting point of 142-144°C. The purity of the compound can be confirmed through various analytical techniques such as NMR and HPLC.
Applications De Recherche Scientifique
1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-phenoxyethanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling, ion channel regulation, and neurotransmitter release. 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-phenoxyethanone has been shown to modulate the activity of the sigma-1 receptor, which can have a variety of downstream effects on cellular processes.
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-16(12-20-13-6-2-1-3-7-13)18-11-5-8-14-15(18)9-4-10-17-14/h1-4,6-7,9-10H,5,8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEPXAQIJMAVNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=N2)N(C1)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-Hydroxyphenyl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B7507619.png)

![1-[2,4-Bis(methylsulfonyl)anilino]propan-2-ol](/img/structure/B7507635.png)
![N,N-diethyl-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7507645.png)
![N-[1-(2-methoxy-5-methylphenyl)ethyl]acetamide](/img/structure/B7507655.png)
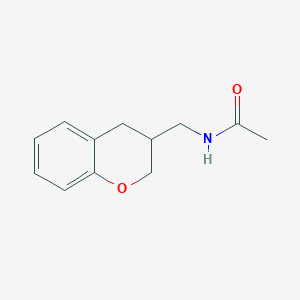
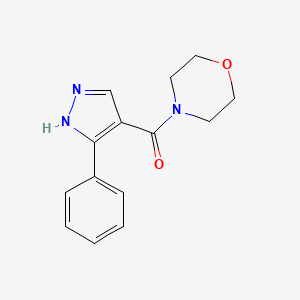
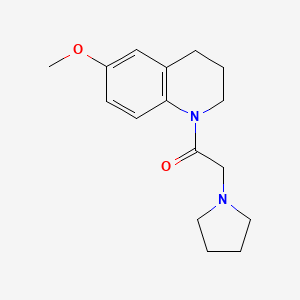
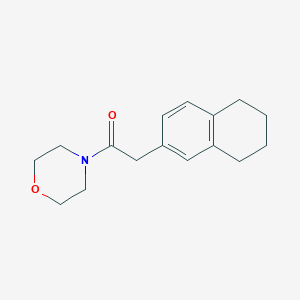
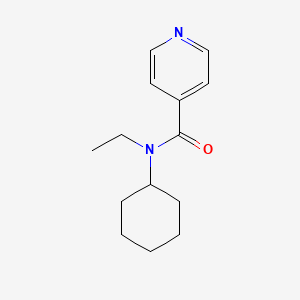
![2-Cyclopentyl-1-[4-(4-hydroxyphenyl)piperidin-1-yl]ethanone](/img/structure/B7507725.png)
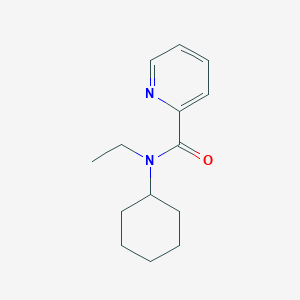
![[2-(1H-indol-3-yl)-2-oxo-1-phenylethyl] 4-pyrrolidin-1-ylsulfonylbenzoate](/img/structure/B7507732.png)
